molecular formula C15H15ClN2O2 B2691348 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide CAS No. 1436203-13-2

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide

Cat. No.: B2691348
CAS No.: 1436203-13-2
M. Wt: 290.75
InChI Key: YWGNXOWLSUXHIV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide is a chemical compound with a complex structure, featuring a pyridine ring substituted with a chloro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-phenylmethoxyethylamine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methoxyethyl)pyridine-4-carboxamide
  • 2-Chloro-N-(2-phenylethyl)pyridine-4-carboxamide
  • 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-3-carboxamide

Uniqueness

2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide is unique due to the presence of the phenylmethoxyethyl group, which can impart specific properties such as increased lipophilicity or enhanced binding affinity to certain biological targets. This makes it a valuable compound for the development of new pharmaceuticals or materials with tailored properties.

Properties

IUPAC Name

2-chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGNXOWLSUXHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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